Khivorin
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Overview
Description
Khivorin is a naturally occurring limonoid, a class of tetranortriterpenoids, found in the fruits of the Khaya ivorensis tree, which belongs to the Meliaceae family . Limonoids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Khivorin can be synthesized through various chemical reactions involving the modification of its precursor compounds. One of the methods involves the extraction of bioactive compounds from marine shrimp shell waste, which includes the identification of 11-α-acetoxythis compound . The synthetic routes typically involve multiple steps of acetylation, oxidation, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction of limonoids from the fruits of Khaya ivorensis using solvents such as ethanol. The ethanolic extract is then subjected to extensive column chromatography to isolate this compound and its derivatives . This method ensures the purity and yield of the compound for further applications.
Chemical Reactions Analysis
Types of Reactions
Khivorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various organic halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Mechanism of Action
Khivorin exerts its effects through various molecular targets and pathways. It acts as a partial agonist for adhesion G protein-coupled receptors GPR56 and GPR114, which are involved in multiple cancers and neurologic diseases . The compound activates these receptors by mimicking the tethered agonist region, initiating G protein signaling . Additionally, this compound inhibits cancerous cell proliferation by inducing mitotic arrest between metaphase and anaphase .
Comparison with Similar Compounds
Khivorin is structurally similar to other limonoids such as gedunin and its derivatives . this compound is unique due to its specific molecular structure and bioactive properties. Similar compounds include:
Gedunin: Another limonoid with potent anti-cancer and anti-malarial activities.
Azadirachtin: A well-known limonoid used as a natural pesticide.
Nimbolide: A limonoid with anti-inflammatory and anti-cancer properties.
This compound stands out due to its partial agonist activity on specific G protein-coupled receptors, which is not commonly observed in other limonoids .
Properties
CAS No. |
2524-38-1 |
---|---|
Molecular Formula |
C32H42O10 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(1S,2R,4S,7S,8S,11R,12S,13S,15R,17S,19R)-13,15-diacetyloxy-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate |
InChI |
InChI=1S/C32H42O10/c1-16(33)38-22-14-23(39-17(2)34)30(7)20-9-11-29(6)25(19-10-12-37-15-19)41-27(36)26-32(29,42-26)31(20,8)24(40-18(3)35)13-21(30)28(22,4)5/h10,12,15,20-26H,9,11,13-14H2,1-8H3/t20-,21+,22-,23+,24-,25+,26-,29+,30-,31+,32-/m1/s1 |
InChI Key |
ODLCLZLDYDHRGT-NEGPAABLSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)([C@H](C[C@H](C2(C)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)OC(=O)C)(C)C |
Origin of Product |
United States |
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